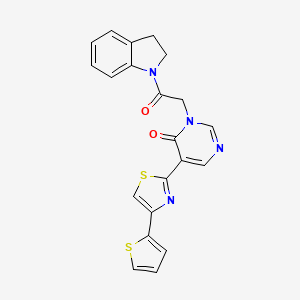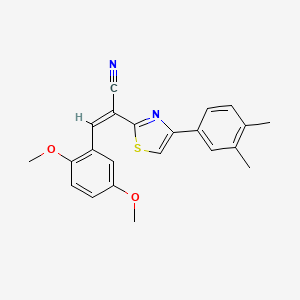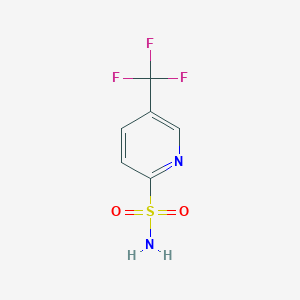
3-(2-(indolin-1-yl)-2-oxoethyl)-5-(4-(thiophen-2-yl)thiazol-2-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(indolin-1-yl)-2-oxoethyl)-5-(4-(thiophen-2-yl)thiazol-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H16N4O2S2 and its molecular weight is 420.51. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(indolin-1-yl)-2-oxoethyl)-5-(4-(thiophen-2-yl)thiazol-2-yl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(indolin-1-yl)-2-oxoethyl)-5-(4-(thiophen-2-yl)thiazol-2-yl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study detailed the synthesis and antimicrobial evaluation of thiazolidinone and azetidinone derivatives, encompassing indolylthienopyrimidines. Some of these compounds exhibited promising antioxidant and antimicrobial activities, highlighting the compound's relevance in developing new therapeutic agents (Saundane et al., 2012).
Research into tetrahydropyrimidine–isatin hybrids demonstrated potential antibacterial, antifungal, and anti-tubercular activity, suggesting the compound's versatility in addressing various microbial threats (Akhaja & Raval, 2012).
An investigation into the heterocyclization of polarized systems led to the synthesis of pyrimidine-2-thiol derivatives with notable anti-inflammatory and antioxidant properties. This indicates the compound's utility in the development of treatments for inflammatory disorders and oxidative stress (Shehab, Abdellattif, & Mouneir, 2018).
The design and synthesis of new 1,2,4-Triazole/1,3,4-Thiadiazole derivatives from isatin, aiming to enhance cytotoxic activity against various human cancer cell lines, underscore the compound's potential as an anticancer agent (Abu‐Hashem & Al-Hussain, 2022).
Antimicrobial Activity
- Synthesis and evaluation of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings demonstrated high antimicrobial activity, presenting the compound as a valuable addition to antimicrobial drug discovery (Yurttaş et al., 2016).
Antioxidant Activity
- A study on the design, synthesis, biological evaluation, 2D-QSAR modeling, and molecular docking of novel 1H-3-Indolyl derivatives showed significant antioxidants, particularly against ABTS, indicating its potential in oxidative stress mitigation (Aziz et al., 2021).
properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c26-19(25-8-7-14-4-1-2-5-17(14)25)11-24-13-22-10-15(21(24)27)20-23-16(12-29-20)18-6-3-9-28-18/h1-6,9-10,12-13H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKRDYZHSCBOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC=C(C3=O)C4=NC(=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2809198.png)
![methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2809199.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2809200.png)

![4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2809204.png)
![2-(4-methoxy-3-methylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2809205.png)



![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2809213.png)
![1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2809214.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/no-structure.png)
![1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B2809218.png)
